molecular formula C20H22N6O2 B13884097 1-Cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea

1-Cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea

Katalognummer: B13884097
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: SMZYWJKFFPQPHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a cyclopentyl group, a phenylmethoxy group, and a pyrazolylpyrimidinyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Pyrazolylpyrimidine Core: This step involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions to form the pyrazolylpyrimidine core.

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenylmethoxy precursor reacts with the pyrazolylpyrimidine intermediate.

    Cyclopentyl Urea Formation: The final step involves the reaction of the intermediate with cyclopentyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the phenylmethoxy group.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Cyclopentyl-3-(2-methoxyphenyl)urea
  • 1-Cyclopentyl-3-(2-ethoxyphenyl)urea
  • 1-Cyclopentyl-3-(2,4,5-trimethylphenyl)urea
  • 1-Cyclopentyl-3-(3-trifluoromethylphenyl)urea

Uniqueness

1-Cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C20H22N6O2

Molekulargewicht

378.4 g/mol

IUPAC-Name

1-cyclopentyl-3-(4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-yl)urea

InChI

InChI=1S/C20H22N6O2/c27-20(23-16-9-4-5-10-16)24-17-13-21-19(26-12-6-11-22-26)25-18(17)28-14-15-7-2-1-3-8-15/h1-3,6-8,11-13,16H,4-5,9-10,14H2,(H2,23,24,27)

InChI-Schlüssel

SMZYWJKFFPQPHT-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)NC(=O)NC2=CN=C(N=C2OCC3=CC=CC=C3)N4C=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.